![molecular formula C21H23NO3 B2691542 7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one CAS No. 720673-76-7](/img/structure/B2691542.png)
7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one, also known as DEAEPC or Ethyl Violet, is a synthetic organic compound that belongs to the class of chromones. It has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Photophysical Properties
The synthesis and antiplatelet activity of related compounds to 7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one have been explored, demonstrating potential biological activities and structural modifications to enhance this activity (Mazzei et al., 1990). Furthermore, studies have synthesized derivatives showing strong fluorescent materials, suggesting applications in material science and engineering (Shimasaki et al., 2021).
Chemical Sensing and Detection
Research has developed fluorescent probes based on 7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one for selective detection of various substances. One study created a ratiometric fluorescence probe for sulfite detection, demonstrating the compound's use in monitoring sulfite levels in realistic samples and living cells (Sun, Zhang, & Qian, 2017). Another probe was developed for the detection of Cr3+ ions, highlighting the compound's application in living cell detection (Mani et al., 2018).
Therapeutic and Biological Applications
Several studies have investigated the therapeutic and biological applications of derivatives of 7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one. For instance, the compound has been used in the development of hybrid nanoparticles for synergistic therapy, showing potential in cancer treatment (Liang et al., 2016). Additionally, a chemosensor based on this compound has been designed for the detection of Hg2+ ions, indicating its utility in environmental monitoring and healthcare (Goswami, Das, & Maity, 2013).
properties
IUPAC Name |
7-(diethylamino)-3-(4-ethoxyphenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-22(5-2)17-10-7-16-13-19(21(23)25-20(16)14-17)15-8-11-18(12-9-15)24-6-3/h7-14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBYZMNWKCWCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.